Sodium diphenylphosphinate

Organophosphorus synthesis Homogeneous catalysis Green chemistry

Sodium diphenylphosphinate (CAS 22214-04-6, molecular formula C₁₂H₁₀NaO₂P, molecular weight 240.17 g/mol) is an organophosphorus salt of diphenylphosphinic acid, typically supplied at ≥95% purity. It belongs to the diarylphosphinate class, characterized by two phenyl groups directly bonded to phosphorus in a phosphinate [P(O)O]⁻ motif.

Molecular Formula C12H10NaO2P
Molecular Weight 240.17 g/mol
Cat. No. B8398588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium diphenylphosphinate
Molecular FormulaC12H10NaO2P
Molecular Weight240.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Na+]
InChIInChI=1S/C12H11O2P.Na/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1
InChIKeyHKADMLFBAYVFMM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Diphenylphosphinate (CAS 22214-04-6): Procurement-Grade Overview for Research and Industrial Sourcing


Sodium diphenylphosphinate (CAS 22214-04-6, molecular formula C₁₂H₁₀NaO₂P, molecular weight 240.17 g/mol) is an organophosphorus salt of diphenylphosphinic acid, typically supplied at ≥95% purity. It belongs to the diarylphosphinate class, characterized by two phenyl groups directly bonded to phosphorus in a phosphinate [P(O)O]⁻ motif. This compound serves as a versatile intermediate for synthesizing phosphine oxides, phosphinate esters, and metal coordination complexes, with documented roles in catalysis, materials science, and metal extraction [1]. Its significance lies not in its standalone properties but in its function as a strategic precursor that enables synthetic routes which are either lower-yielding or entirely inaccessible using alternative organophosphorus reagents, establishing it as a distinct procurement candidate rather than a commodity interchangeable with other phosphinate salts or phosphine oxides [2].

Synthesis Route Supports Pd-catalyzed diarylphosphinate synthesis with functional group tolerance
Waste Valorization Enables selective Ph₃P(O) conversion to valuable diphenylphosphine oxide
Coordination Chemistry Provides hydrolytically stable phosphinate ligand for aqueous metal complexes

Why Sodium Diphenylphosphinate Cannot Be Replaced by Generic Phosphinate Salts or Phosphine Oxides


Sodium diphenylphosphinate occupies a specific niche that generic substitution cannot satisfy for three reasons rooted in quantifiable performance differences. First, the counterion identity (Na⁺ vs. Li⁺, K⁺, or H⁺) directly governs reaction selectivity: sodium enables near-quantitative C–P bond cleavage of Ph₃P(O) to Ph₂P(ONa), while lithium yields only ~70% selectivity with substantial side-product formation [1]. Second, the diaryl substitution pattern on phosphorus confers hydrolytic stability that monoaryl analogs lack—diphenylphosphinate complexes remain intact in aqueous media where phenylphosphinate analogs degrade [2]. Third, the sodium salt form provides aqueous solubility and convenient handling that the parent diphenylphosphinic acid (pKa ~2.30) does not offer in neutral or basic reaction environments . These three axes—counterion-dependent selectivity, aryl-substitution-dependent stability, and salt-form-dependent solubility—mean that substituting potassium diphenylphosphinate, sodium phenylphosphinate, or diphenylphosphinic acid will produce measurably different outcomes, not merely equivalent alternatives.

Counterion affects C–P cleavage selectivity
Sodium enables near-quantitative conversion, while lithium or potassium salts may shift product distribution and require additional purification.
Diaryl substitution confers aqueous stability
Monoaryl phosphinate analogs may hydrolyze in aqueous media, compromising complex integrity where diphenylphosphinate remains stable.
Salt form governs solubility profile
The sodium salt provides water solubility; the parent acid (pKa ~2.30) may not disperse adequately in neutral or basic reaction environments.

Sodium Diphenylphosphinate: Verifiable Differentiation Evidence Against Closest Analogs


Pd-Catalyzed Direct Synthesis Yield: 86% via Sodium Phosphinate Route vs. 49–52% via Traditional PCl₃ Route

The Pd-catalyzed direct diarylation of sodium phosphinate (NaH₂PO₂·H₂O) with bromobenzene produces sodium diphenylphosphinate, which after acid work-up yields diphenylphosphinic acid (3a) in 86% isolated yield. This route uses hazard-free sodium phosphinate as the phosphorus source, eliminating PCl₃ and intermediate alkyl- or ammoniumphosphinates [1]. In contrast, the traditional industrial route starting from PCl₃ achieves a total yield for the same compound of at best 49–52% [1]. Good yields (75–83%) were also demonstrated for substituted aryl bromides including 4-bromotoluene, 5-bromo-1,3-xylene, 4-bromobiphenyl, 4-bromofluorobenzene, and 4-bromonitrobenzene [1].

Synthesis Yield
Head-to-head
86% isolated yield vs. 49–52% (PCl₃ route)
Supports route selection for large-scale diarylphosphinic acid synthesis
Eliminates chlorinated precursors; functional group tolerant
Organophosphorus synthesis Homogeneous catalysis Green chemistry

C–P Bond Cleavage Selectivity: Sodium Delivers Near-Quantitative Conversion to Ph₂P(ONa), Lithium Achieves Only ~70% Selectivity

In the selective conversion of triphenylphosphine oxide (Ph₃P(O)) to sodium diphenylphosphinite (Ph₂P(ONa)), sodium dispersed in paraffin oil (SD, particle size <10 μm) produces Ph₂P(ONa) exclusively and quantitatively within 10 minutes at 25 °C, with no detectable side products by ³¹P NMR [1]. Under identical conditions, lithium dispersion reacts rapidly but generates numerous side products, achieving only approximately 70% selectivity toward Ph₂POLi [1]. This selectivity difference is critical because Ph₂P(ONa) serves as the direct precursor to diphenylphosphine oxide Ph₂P(O)H—an industrially important and expensive chemical—via simple hydrolysis [1].

C–P Cleavage Selectivity
Head-to-head
Na: near-quantitative vs. Li: ~70% selectivity
Supports sodium selection for Ph₃P(O) waste valorization
Lithium yields substantial side products; purification needed
Organophosphine oxide recycling Alkali metal selectivity C–P bond activation

Hydrolytic Stability: Diphenylphosphinate Complexes Remain Intact in Aqueous Media Where Phenylphosphinate Analogs Degrade

In octahedral molybdenum cluster complexes (Mo₆) designed as red phosphors and photosensitizers for photobiological applications, the complex bearing diphenylphosphinate apical ligands was the only variant that remained stable in aqueous media [1]. Phenylphosphinate analogs, by contrast, underwent hydrolysis in aqueous environments, which deteriorated their photophysical properties and limited their biological utility [1]. The superior hydrolytic stability of the diphenylphosphinate complex enabled conservation of luminescence quantum yields and singlet oxygen production over extended periods, and the complex demonstrated submicromolar phototoxicity against HeLa cells with no dark toxicity [1].

Aqueous Stability
Head-to-head
Stable in aqueous media vs. Phenylphosphinate: degrades
Supports aqueous coordination chemistry applications
Diphenylphosphinate preserves complex integrity; monoaryl analog fails
Aqueous stability Coordination chemistry Photobiological applications

Electrochemical Deoxygenation: Diphenylphosphinate Esters Enable Lower-Temperature, Shorter-Duration Electrolysis vs. Conventional Methods

The electrochemical reduction of diphenylphosphinate esters proceeds smoothly to deoxygenated products in high yields. Compared to previously developed electrochemical deoxygenation methodologies—specifically the reduction of aromatic toluate esters which required elevated temperatures and low current density resulting in long electrolysis times—the diphenylphosphinate-based electrolysis could be performed at lower temperature and with higher current density, resulting in measurably shorter reaction times [1]. The methodology also demonstrated chemoselective deoxygenation of primary alcohols in the presence of secondary alcohols, and the two-step process (phosphinate ester formation followed by electrolysis) could be performed in one pot [1].

Electrolysis Efficiency
Method context
Lower temperature, higher current density, shorter reaction time vs. toluate method
Supports higher-throughput deoxygenation workflow
Toluate ester method gave modest yields for primary alcohols
Electrochemical synthesis Deoxygenation methodology Green chemistry

Nucleofugality Scale Benchmarking: Diphenylphosphinate Is the First Phosphorus-Based Leaving Group on the Nf Scale Spanning 15 Orders of Magnitude

Diphenylphosphinate (DPP) has been quantitatively characterized as the first phosphorus-based leaving group incorporated into the Nf nucleofugality scale, which encompasses a reactivity range of 15 orders of magnitude [1]. First-order rate constants for solvolysis of substituted benzhydryl diphenylphosphinates were measured conductometrically in four aqueous solvents, and nucleofuge-specific parameters (Nf and sf) were determined according to the correlation equation log k(25°C) = sf(Ef + Nf) [1]. The kinetic stability of secondary and tertiary benzylic diphenylphosphinates toward heterolysis was quantified in terms of reaction half-lives [1]. This places DPP on a rigorously calibrated reactivity scale alongside established carboxylate, halide, and sulfonate leaving groups, enabling quantitative prediction of its behavior in solvolytic reactions—a capability not available for other phosphorus-based leaving groups such as dialkylphosphinates or phosphonates [1].

Nucleofugality Benchmark
Class-level
First phosphorus-based leaving group parameterized on Nf scale (15 orders of magnitude)
Enables quantitative reactivity prediction for diphenylphosphinate
Other phosphinate leaving groups lack Nf parameters
Physical organic chemistry Leaving group ability Solvolysis kinetics

Functional Group Tolerance: Pd-Catalyzed Sodium Phosphinate Route Tolerates Keto and Carboxyl Moieties Incompatible with Grignard/Organolithium Methods

The Pd-catalyzed direct synthesis of sodium diarylphosphinates from sodium phosphinate tolerates functional groups including keto and carboxyl moieties, which are incompatible with the classical Grignard or organolithium reagents traditionally used for P–C bond formation [1]. This functional group tolerance was demonstrated across a range of substituted aryl bromides, with yields of 75–83% for electron-rich and electron-neutral arenes, and 41–66% for deactivated substrates (3- and 4-bromoanisoles) and those bearing reduction-sensitive groups (ethyl 4-bromobenzoate) [1]. The classical Grignard-based route to diarylphosphinic acids cannot accommodate electrophilic functional groups such as esters or ketones, as the organomagnesium reagent would preferentially react with these functionalities rather than forming the desired P–C bond [1].

Functional Group Tolerance
Class-level
Pd route tolerates keto, carboxyl, ester, nitro, aldehyde groups; Grignard route incompatible
Supports synthesis of electrophile-bearing diarylphosphinates
Grignard/organolithium methods fail with electrophilic substrates
Functional group tolerance Cross-coupling Synthetic methodology

High-Confidence Application Scenarios for Sodium Diphenylphosphinate Based on Quantitative Differentiation Evidence


Large-Scale Synthesis of Diarylphosphinic Acids and Derivatives via Pd-Catalyzed Direct Phosphination

When procuring sodium diphenylphosphinate as a phosphorus source or when synthesizing it in-house via the Pd-catalyzed route from sodium phosphinate, users benefit from an 86% isolated yield for the parent diphenylphosphinic acid, representing a 1.7-fold improvement over the traditional PCl₃-based route (49–52% yield). This route eliminates chlorinated precursors and tolerates keto and carboxyl functionalities, making it the preferred starting point for producing pharmaceutical intermediates, flame-retardant phosphinate esters, and ligands bearing electrophilic substituents [1].

Recycling Triphenylphosphine Oxide (Ph₃P(O)) Waste into Valuable Diphenylphosphine Oxide (Ph₂P(O)H)

Sodium diphenylphosphinite (Ph₂P(ONa)), generated quantitatively and selectively from Ph₃P(O) waste using sodium dispersion, serves as the key intermediate for producing diphenylphosphine oxide Ph₂P(O)H—a widely used but expensive industrial chemical currently manufactured via the inefficient Friedel-Crafts/PCl₃ route. Sodium's ~100% selectivity for this transformation, versus lithium's ~70%, makes sodium the only economically viable alkali metal for this waste-valorization process. The Ph₂P(ONa) intermediate also reacts with alkyl and aryl halides to produce diverse phosphine oxides in good to excellent yields [1].

Aqueous-Stable Coordination Complexes for Photobiological and Sensing Applications

For research groups developing metal complexes requiring aqueous stability—such as luminescent probes, photosensitizers for photodynamic therapy, or nanothermometers—diphenylphosphinate is the only phosphinate apical ligand demonstrated to confer hydrolytic stability in aqueous media. Phenylphosphinate analogs degrade under identical conditions. The europium(III) diphenylphosphinate coordination polymer [Eu(dpp)₃]n further demonstrates high thermal stability (ligand decomposition onset at 450 °C) and functions as a ratiometric nanothermometer across a 300 °C temperature range (−100 °C to 200 °C) with a relative sensitivity of 0.98% K⁻¹ at 172.65 K [1].

Electrochemical Deoxygenation of Alcohols via Diphenylphosphinate Esters

Sodium diphenylphosphinate serves as the precursor for preparing diphenylphosphinate esters of alcohols, which undergo efficient electrochemical deoxygenation at lower temperature and higher current density than alternative toluate ester methods. This enables shorter electrolysis times and higher throughput for the selective removal of hydroxyl groups in complex molecules, with demonstrated chemoselectivity for primary alcohols in the presence of secondary alcohols [1].

Application
Selection Property
Validation Focus
Diarylphosphinic acid synthesis (Pd-catalyzed)
Reported catalytic route yield advantage
Functional group compatibility and yield reproducibility
Ph₃P(O) waste valorization to Ph₂P(O)H
Sodium-mediated C–P cleavage selectivity
Conversion efficiency and product purity
Aqueous-stable metal complexes
Hydrolytic stability of diphenylphosphinate ligand
Aqueous stability and thermal robustness
Electrochemical deoxygenation of alcohols
Electrolysis condition efficiency
Throughput and chemoselectivity for primary alcohols
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